Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Description
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core with an 8-oxo substituent and an ethyl carboxylate group at position 1. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its molecular framework allows for diverse functionalization, enabling applications in drug discovery for conditions such as metabolic disorders and neurological diseases .
Key physicochemical properties include:
Properties
IUPAC Name |
ethyl 8-oxo-6,7-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)6-7-8(13)10-3-4-12(7)5-11-6/h5H,2-4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPKLRNGNLHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NCCN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 2-oxoacetate with 1,2-diaminopropane in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The imidazo[1,5-a]pyrazine scaffold differentiates this compound from analogs with alternative ring systems, such as:
- Imidazo[1,2-a]pyrimidines : These feature a pyrimidine ring fused to imidazole, altering electronic properties and binding affinities. For example, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate exhibits distinct antibacterial activity due to its planar pyrimidine ring .
- Oxadiazolo[4,5-a]pyrazines : Substitution of oxygen atoms in the ring system (e.g., 3-phenyl-5,6,8,8a-tetrahydro-7H-[1,2,4]oxadiazolo[4,5-a]pyrazine) modifies steric and electronic profiles, impacting kinase inhibition potency .
Functional Group Variations
Physicochemical Comparison
Target Compound
Structural Analogs
- Antibacterial activity : Hydrazone derivatives of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (e.g., compound 8d) showed efficacy against Gram-positive bacteria due to hydrophobic aromatic substituents .
- Orexin receptor antagonism : Chloro-substituted analogs (e.g., 1-chloro derivatives) demonstrated sleep-promoting effects via dual orexin receptor inhibition (IC₅₀ < 100 nM) .
- Gaq-protein inhibition : BIM-46174 and its dimeric form (BIM-46187) silenced Gaq signaling pathways, highlighting the importance of heterocyclic substituents in protein-ligand interactions .
Biological Activity
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1062134-17-1
- Molecular Formula : C10H12N4O3
- Molecular Weight : 232.23 g/mol
The structure of this compound features a fused imidazo-pyrazine ring system with an oxo group and an ethyl ester functionality.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Orexin Receptor Antagonism : The compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are implicated in regulating sleep-wake cycles and energy homeostasis. Studies have shown that antagonism of these receptors can lead to decreased alertness and increased REM sleep duration .
- Neuroprotective Effects : Research indicates that this compound may enhance memory function and exhibit neuroprotective properties in models of post-traumatic stress disorder (PTSD) and cognitive dysfunctions .
- Inhibition of Kinases : Recent studies have demonstrated that derivatives of the imidazo[1,5-a]pyrazine structure can inhibit specific kinases such as Pim-1 and Pim-2 with IC50 values in the low nanomolar range (10–13 nM), suggesting potential applications in cancer therapy .
Therapeutic Applications
This compound has shown promise in various therapeutic areas:
- Sleep Disorders : As an orexin receptor antagonist, it may be beneficial in treating insomnia and other sleep-related disorders.
- Cognitive Disorders : Its neuroprotective effects could make it a candidate for treating conditions like Alzheimer's disease and PTSD.
- Cancer Therapy : The ability to inhibit specific kinases positions this compound as a potential therapeutic agent in oncology.
Study on Orexin Antagonism
A study conducted by Jenck et al. demonstrated that administration of an orexin receptor antagonist led to significant increases in REM sleep without affecting overall sleep duration. This suggests that targeting the orexin system could provide new avenues for managing sleep disorders .
Neuroprotective Effects in PTSD Models
In animal models for PTSD, this compound exhibited significant improvements in memory retention and reduced anxiety-like behaviors. This highlights its potential utility in treating stress-related disorders .
Kinase Inhibition Studies
Recent research published in MDPI indicated that compounds related to Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine showed strong inhibitory effects on kinases involved in cell proliferation pathways. For instance:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 11 | Pim-2 | 10 |
| Compound 12 | Pim-1 | 12 |
These findings suggest that further development could lead to effective cancer therapies targeting these pathways .
Q & A
(Basic) What are the established synthetic routes for Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions starting from ethylamine and appropriate diketone or ketoester precursors. A patented method (ZL201010545013.9) describes cyclization under controlled acidic conditions followed by oxidation to introduce the 8-oxo group. Key parameters include temperature control during cyclization (80–100°C) and the use of catalysts like Pd/C for hydrogenation steps, which influence yield and purity. For example, hydrogenation of intermediates in anhydrous ethanol with HCl ensures proper protonation of the tetrahydroimidazo core .
(Basic) What analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?
Researchers should employ a combination of NMR (1H and 13C) to confirm the imidazo[1,5-a]pyrazine core and ester functionality. Mass spectrometry (HRMS) with exact mass analysis (theoretical m/z 195.1008 for [M+H]⁺) is essential for molecular confirmation. Purity assessment requires HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient elution. Structural analogs with similar exact masses (e.g., 195.1371552) should be differentiated using collision-induced dissociation (CID) patterns .
(Advanced) How can researchers resolve contradictions in reported biological activity data between different studies investigating this compound?
Discrepancies often arise from variations in assay systems (e.g., enzyme vs. cell-based assays) or impurity profiles. A robust approach includes:
Comparative analysis of IC₅₀ values under standardized ATP concentrations (e.g., 100 µM vs. 1 mM).
Orthogonal binding assays (SPR vs. ITC) to verify target engagement.
LC-MS/MS characterization to rule out degradation products.
For example, conflicting antimicrobial data may stem from differences in bacterial strain susceptibility or compound stability in culture media .
(Advanced) What strategies are effective for designing analogs with improved target selectivity while maintaining the core imidazo[1,5-a]pyrazine scaffold?
Structure-activity relationship (SAR) studies suggest modifying the ester group (position 1) and exploring substitutions at the 5–8 positions of the tetrahydro ring. Computational docking with cryo-EM structures (resolution <3 Å) can guide rational design. Introducing electron-withdrawing groups at position 3 enhances binding to kinase ATP pockets while reducing off-target effects, as demonstrated in analogous triazolo-pyrazine systems. Derivatives with halogen substitutions (e.g., iodine at position 2) show improved pharmacokinetic profiles .
(Basic) What safety precautions are essential when handling this compound in laboratory settings?
The compound exhibits skin sensitization potential (GHS Category 1B) and causes serious eye damage. Mandatory precautions include:
Use of nitrile gloves and chemical goggles under fume hoods (EN 14126 standard).
Storage at 2–8°C in amber glass containers with PTFE-lined caps.
Immediate neutralization of spills with 5% sodium bicarbonate solution.
Safety data sheets (SDS) from suppliers should be consulted for specific handling protocols .
(Advanced) How does the compound’s tetrahydro configuration influence its pharmacokinetic properties compared to fully aromatic analogs?
The saturated 5,6,7,8-positions significantly improve metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in rodent models show a 3-fold increase in oral bioavailability (F = 42% vs. 14% for aromatic analogs) and extended t½ (4.7 vs. 1.2 hours). This is attributed to decreased planarity and lower susceptibility to first-pass metabolism. Additionally, the tetrahydro configuration enhances solubility in polar solvents, facilitating formulation development .
(Basic) What are the common chemical reactions this compound undergoes, and how do they impact its functionalization?
Key reactions include:
- Oxidation : Conversion of the tetrahydro ring to oxo derivatives using KMnO₄ or CrO₃.
- Reduction : Selective hydrogenation of the imidazole ring with NaBH₄.
- Substitution : Nucleophilic displacement of the ester group with amines or thiols.
For example, reaction with POCl₃ in toluene at 90°C facilitates cyclization to form fused heterocyclic systems, expanding its utility in medicinal chemistry .
(Advanced) What computational tools are recommended for predicting binding modes of this compound with biological targets?
Molecular dynamics simulations using AMBER or GROMACS can model interactions with enzymes like HIV-1 integrase or kinase targets. Docking software (AutoDock Vina) paired with cryo-EM structures (e.g., PDB IDs) helps predict binding affinities. For instance, the compound’s ester group forms hydrogen bonds with catalytic residues, while the tetrahydro ring occupies hydrophobic pockets. Validation via mutagenesis studies (e.g., alanine scanning) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
